N-(4-Bromo-5,6,7,8-tetrahydro-7-methyl-8-isoquinolinyl)propanamide
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Overview
Description
N-(4-Bromo-5,6,7,8-tetrahydro-7-methyl-8-isoquinolinyl)propanamide is a complex organic compound with the molecular formula C12H15BrN2O This compound is characterized by the presence of a bromine atom, a tetrahydroisoquinoline ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-5,6,7,8-tetrahydro-7-methyl-8-isoquinolinyl)propanamide typically involves multiple steps One common method starts with the bromination of a suitable precursor, followed by the formation of the tetrahydroisoquinoline ringSpecific reagents and catalysts, such as iron(III) chloride and hydrazine hydrate, are often used to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-5,6,7,8-tetrahydro-7-methyl-8-isoquinolinyl)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized isoquinoline derivatives.
Scientific Research Applications
N-(4-Bromo-5,6,7,8-tetrahydro-7-methyl-8-isoquinolinyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(4-Bromo-5,6,7,8-tetrahydro-7-methyl-8-isoquinolinyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isoquinoline ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromo-5,6,7,8-tetrahydronaphthalen-1-yl)-acetamide
- N-(3-Fluoro-4-methyl-8-oxonaphthalen-1-yl)acetamide
Uniqueness
N-(4-Bromo-5,6,7,8-tetrahydro-7-methyl-8-isoquinolinyl)propanamide is unique due to its specific structural features, such as the presence of a bromine atom and a tetrahydroisoquinoline ring. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H17BrN2O |
---|---|
Molecular Weight |
297.19 g/mol |
IUPAC Name |
N-(4-bromo-7-methyl-5,6,7,8-tetrahydroisoquinolin-8-yl)propanamide |
InChI |
InChI=1S/C13H17BrN2O/c1-3-12(17)16-13-8(2)4-5-9-10(13)6-15-7-11(9)14/h6-8,13H,3-5H2,1-2H3,(H,16,17) |
InChI Key |
JRMUQCHYVOGKEL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1C(CCC2=C(C=NC=C12)Br)C |
Origin of Product |
United States |
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